molecular formula C13H16F2N2O B5747795 (4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

(4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

Cat. No.: B5747795
M. Wt: 254.28 g/mol
InChI Key: BHSXEIOORRMDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C13H16F2N2O. It is known for its unique structure, which includes a difluoromethylphenyl group and a methylpiperazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4,5-difluoro-2-methylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-9-7-11(14)12(15)8-10(9)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSXEIOORRMDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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